molecular formula C21H18F2N4O3S B2579284 N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251678-50-8

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2579284
CAS No.: 1251678-50-8
M. Wt: 444.46
InChI Key: FKWYALJQLHGGQM-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a potent, selective, and cell-permeable ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for probing the pathological and physiological roles of DYRK1A, a kinase implicated in multiple central nervous system disorders and cancers. Its primary research value lies in its high selectivity and potency, enabling scientists to dissect DYRK1A-specific signaling pathways with high confidence. In neuroscience research, this inhibitor is extensively used to investigate the molecular mechanisms underlying Down syndrome and Alzheimer's disease, as DYRK1A is a key regulator of neuronal development and tau protein phosphorylation. By inhibiting DYRK1A, researchers can study its role in cognitive function and potentially identify novel therapeutic strategies for neurodegenerative conditions. In oncology, the compound is utilized to explore DYRK1A's function in cell cycle control and its contribution to the pathogenesis of solid tumors, including glioblastoma. Studies have shown that pharmacological inhibition of DYRK1A can suppress the proliferation of cancer cells, making it a valuable compound for target validation and preclinical cancer research. The mechanism of action involves direct competition with ATP for binding to the kinase domain of DYRK1A, thereby preventing the phosphorylation of its downstream substrates, such as transcription factors and proteins involved in spliceosome assembly. This targeted inhibition allows for the precise modulation of critical cellular processes, including neurogenesis, apoptosis, and cell cycle progression, providing profound insights into disease mechanisms and potential intervention points.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-8-7-20(13-26(14)21)31(28,29)27(18-3-5-19(30-2)6-4-18)12-15-9-16(22)11-17(23)10-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWYALJQLHGGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and aromatic rings undergo oxidation under controlled conditions:

Reagent Conditions Product Key Observations References
H<sub>2</sub>O<sub>2</sub>Acidic (H<sub>2</sub>SO<sub>4</sub>), 60°CSulfoxide derivativesSelective oxidation at the sulfur atom; preserves triazolopyridine integrity.
KMnO<sub>4</sub>Aqueous, refluxSulfone derivativesComplete oxidation to sulfone; requires extended reaction times.
O<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°CEpoxidation of aromatic ringsLimited regioselectivity due to electron-withdrawing substituents.

Mechanistic Insight : Oxidation of the sulfonamide group proceeds via radical intermediates, with H<sub>2</sub>O<sub>2</sub> favoring sulfoxide formation and stronger oxidants like KMnO<sub>4</sub> yielding sulfones. Computational studies suggest the 3,5-difluorophenyl group stabilizes transition states through electron-withdrawing effects .

Reduction Reactions

Reductive modifications target the sulfonamide and triazole functionalities:

Reagent Conditions Product Key Observations References
LiAlH<sub>4</sub>THF, refluxSecondary amine derivativesComplete reduction of sulfonamide to amine; preserves methyl group.
H<sub>2</sub>/Pd-CEthanol, 25°CPartially saturated triazolopyridineSelective hydrogenation of pyridine ring; retains sulfonamide.
NaBH<sub>4</sub>MeOH, 0°CNo reactionSulfonamide group resistant to mild reducing agents.

Industrial Note : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) is preferred for scalability, achieving >90% yield in continuous flow reactors.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and sulfonamide sites:

Reagent Position Product Conditions References
Cl<sub>2</sub>3-Methyl groupChlorinated triazolopyridineUV light, CCl<sub>4</sub>, 40°C
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Methoxyphenyl ringNitro derivatives0°C, 2 hours; regioselectivity at para position.
R-OH (alkylation)Sulfonamide nitrogenN-alkylated sulfonamidesK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C

Regioselectivity : Nitration favors the 4-methoxyphenyl ring due to activating effects of the methoxy group, while chlorination targets the electron-rich triazole ring .

Acid/Base-Mediated Reactions

The compound undergoes hydrolysis and rearrangements under extreme pH:

Conditions Reaction Product Key Observations References
HCl (conc.), refluxSulfonamide cleavageTriazolopyridine carboxylic acidComplete desulfonation after 12 hours.
NaOH (aq.), 100°CDemethylation of 4-methoxyphenylPhenolic derivativeRetains triazolopyridine core; forms quinone byproducts.

Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or basic conditions.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Optimized oxidation and reduction reactions achieve >85% yield with minimal waste.

  • Purification : Recrystallization from ethanol/water mixtures removes byproducts effectively.

  • Environmental Impact : Solvent recovery systems (e.g., DMF) reduce ecological footprint .

Scientific Research Applications

Chemical Characteristics

  • Chemical Formula : C20_{20}H16_{16}F2_{2}N4_{4}O3_{3}S
  • Molecular Weight : 430.4 g/mol
  • CAS Number : 1251633-03-0

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of the triazole scaffold exhibit broad-spectrum antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Compound TypeActivityMinimum Inhibitory Concentration (MIC)
Triazole DerivativesAntibacterial0.125–8 μg/mL against S. aureus
Quinolone-Triazole HybridsAntibacterialMIC: 1–8 μg/mL against multiple strains

Studies have shown that compounds with electron-withdrawing groups enhance antibacterial activity, making this class of compounds particularly promising for developing new antibiotics .

Antifungal Properties

In addition to antibacterial activity, various triazole derivatives have demonstrated antifungal effects. Compounds similar to N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown effectiveness against fungal pathogens such as Candida albicans.

Compound TypeActivityMIC
Triazole DerivativesAntifungal0.5–4 μg/mL against C. albicans

This suggests that the compound may possess potential as an antifungal agent in clinical applications .

Anticancer Potential

Research into the anticancer properties of triazole derivatives has gained momentum. Compounds in this category have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Study FocusCancer TypeFindings
TriazolethionesVarious CancersExhibited chemopreventive and chemotherapeutic effects

The mechanism often involves the modulation of cellular signaling pathways critical for cancer progression .

Case Study 1: Antibacterial Efficacy

In a study published in 2020, a series of triazole derivatives were synthesized and tested for antibacterial activity. Among them, a specific derivative demonstrated superior efficacy against MRSA with an MIC significantly lower than standard antibiotics .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of triazole compounds showed that certain derivatives exhibited potent activity against resistant strains of fungi, indicating their potential use in treating fungal infections that do not respond to conventional therapies .

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

Sulfonamide Position : The target compound’s sulfonamide group at position 6 contrasts with analogs like 8c and 6a (position 8). This positional isomerism may alter electronic distribution and steric interactions with biological targets .

The 4-methoxyphenyl substituent may enhance solubility relative to non-polar alkyl groups.

Synthesis: The target compound’s synthesis likely follows procedures similar to 8c (alkylation of sulfonamide intermediates with benzyl chlorides) . However, the higher yield of 6a (82%) suggests that monosubstituted sulfonamides are more synthetically accessible than disubstituted derivatives .

Biological Activity

N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its anti-inflammatory properties and effects on various biological pathways.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19H18F2N4O3S
  • Molecular Weight : 396.43 g/mol

The structure features a triazolo-pyridine core, which is known for its diverse biological activities. The presence of fluorine atoms and methoxy groups enhances its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds containing the triazolo-pyridine moiety. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point in evaluating its therapeutic applications.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound25.0 ± 0.530.0 ± 0.7
Diclofenac6.741.10
Celecoxib6.126.12

The compound exhibited moderate inhibitory activity against both COX-1 and COX-2 enzymes, indicating its potential as an anti-inflammatory agent.

The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and cytokines. The compound's structural features allow it to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in the inflammatory response.

Case Studies

Several case studies have documented the biological activity of triazolo-pyridine derivatives in vivo and in vitro:

  • In Vivo Study on Edema Reduction : A study assessed the impact of the compound on formalin-induced paw edema in rats. The results indicated a significant reduction in swelling compared to controls.
  • In Vitro Cytokine Production : In RAW264.7 macrophage cells, treatment with the compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the triazolo-pyridine scaffold and substituents can lead to enhanced potency and selectivity:

  • Fluorine Substitution : The presence of fluorine atoms at positions 3 and 5 on the phenyl ring has been shown to improve binding affinity to target proteins.
  • Methoxy Group : The methoxy group at position 4 enhances lipophilicity, facilitating cellular uptake.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • 1H/13C-NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and substituent environments. For example, the 3-methyl group on the triazolo-pyridine core appears as a singlet near δ 2.70 ppm, while sulfonamide protons may show broad signals (δ 10.75 ppm) .
  • HRMS (ESI) : Confirm molecular weight with high-resolution mass spectrometry. A deviation <5 ppm ensures accuracy, as demonstrated for similar triazolo-pyridines .
  • FTIR : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1130–1370 cm⁻¹ and triazole C=N at ~1590 cm⁻¹) .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • HPLC/LC-MS : Use Chromolith® or Purospher® columns for high-resolution separation. Monitor purity (>95%) via retention time consistency and absence of secondary peaks .
  • Thermogravimetric Analysis (TGA) : Assess decomposition points (e.g., melting points reported for analogs: 160–208°C) to ensure thermal stability during storage .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

  • Methodological Answer :

  • Factor Screening : Vary reaction parameters (e.g., molar ratios of hydrazinylpyridine precursors, reaction time, temperature). For example, methyl ortho-acetate (5b) was used in 1.25:1 molar excess to drive cyclization to completion .
  • Response Surface Modeling : Apply statistical tools (e.g., ANOVA) to identify optimal conditions. A flow-chemistry approach, as demonstrated in Omura-Sharma-Swern oxidations, improves reproducibility and reduces side reactions .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., Plasmodium falciparum 3D7 for antimalarial studies) and control compounds. For triazolo-pyridines, variations in sulfonamide substituents (e.g., 4-chlorophenyl vs. 3,5-difluorophenyl) significantly alter activity .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., C–F bond angles in difluorophenyl groups) with computational docking studies to validate target binding modes .

Q. How can substituent modifications (e.g., methoxy vs. methyl groups) be systematically studied to enhance target selectivity?

  • Methodological Answer :

  • SAR Libraries : Synthesize analogs with controlled substitutions (e.g., replace 4-methoxyphenyl with 3,5-dimethylphenyl) and compare logP values and hydrogen-bonding capacity. For example, N-(3,5-dimethylphenyl) derivatives showed improved lipophilicity (clogP ~2.8) compared to methoxy analogs .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., Pfmrk kinase) to predict steric clashes or electrostatic mismatches caused by bulky substituents .

Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. For triazolo-pyridine sulfonamides, space groups like P21/c are common, with key parameters: R-factor <0.05, mean σ(C–C) = 0.003 Å .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts in difluorophenyl groups) to explain packing efficiency .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method with UV/Vis quantification. For sulfonamides, solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) is typical due to hydrophobic aryl groups .
  • Co-solvent Systems : Test aqueous buffers with 10–20% PEG-400 or cyclodextrins to enhance bioavailability .

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